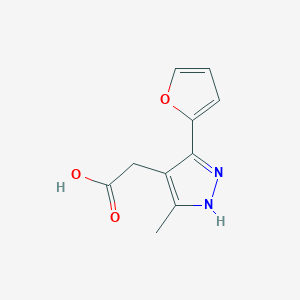![molecular formula C14H13N5O3S B2387928 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034263-32-4](/img/structure/B2387928.png)
2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a highly specialized organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is synthesized through multi-step organic reactions. The initial step involves the formation of the pyridazinone core via a cyclization reaction. The thienopyrimidine moiety is introduced through a condensation reaction with a corresponding thiophene derivative. The final step is the coupling of the two core structures through a peptide-like bond formation, facilitated by acylation agents under mild heating conditions.
Industrial Production Methods: For industrial-scale production, optimized methods include using highly efficient catalysts and automated reaction systems. Industrial production ensures high purity and yield through rigorous control of reaction parameters and the use of continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the thienopyrimidine moiety, leading to the formation of various oxygenated derivatives.
Reduction: Reduction reactions can target the pyridazinone ring, typically involving hydrogenation to form dihydropyridazinone derivatives.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents like sodium borohydride or palladium on carbon.
Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed:
Oxygenated derivatives through oxidation.
Dihydropyridazinone derivatives through reduction.
Various substituted derivatives through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups. Biology: Studied for its potential interactions with various enzymes and receptors in biological systems. Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities. Industry: Applied in the development of advanced materials and as intermediates in the synthesis of agrochemicals.
Mecanismo De Acción
2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyridazinone and thienopyrimidine moieties can interact with active sites, potentially inhibiting or modulating the activity of target proteins. This modulation can affect various cellular pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Pyridazinone derivatives without the thienopyrimidine moiety.
Thienopyrimidine derivatives without the pyridazinone moiety.
Other hybrid compounds with different heterocyclic combinations.
This article scratches the surface of the fascinating world of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide. Chemistry and its complexities never fail to amaze. What part of this excites you the most?
Propiedades
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c20-11(8-19-12(21)2-1-4-17-19)15-5-6-18-9-16-10-3-7-23-13(10)14(18)22/h1-4,7,9H,5-6,8H2,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPKLBOXXDJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydroxypropyl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2387845.png)
![Tert-butyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2387846.png)

![2-[(E)-2-(4-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2387849.png)
![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-imidazole-4-carboxylate](/img/structure/B2387850.png)






![Methyl (E)-4-[4-(benzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2387860.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2387867.png)
